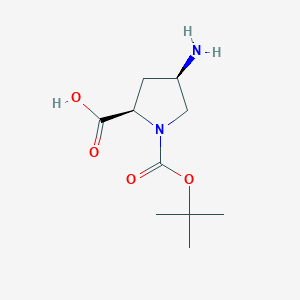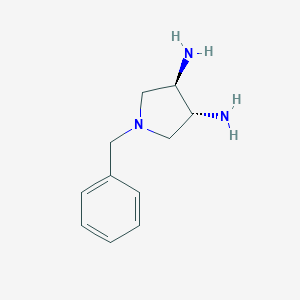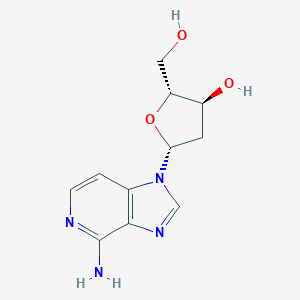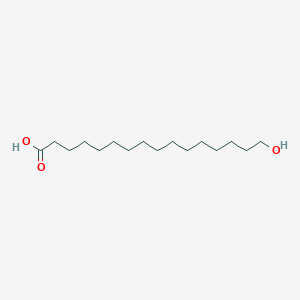
2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride
概要
説明
Nor-Mephedrone (hydrochloride) is a stimulant drug belonging to the cathinone chemical class. It is a metabolite of the more well-known drug mephedrone (4-methylmethcathinone). Nor-Mephedrone is known for its psychoactive effects and is often used in scientific research and forensic applications .
科学的研究の応用
Nor-Mephedrone (hydrochloride) is widely used in scientific research due to its psychoactive properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cathinone derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin transporters.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of new psychoactive substances and forensic toxicology.
作用機序
Nor-Mephedrone (hydrochloride) exerts its effects by acting as a substrate for monoamine transporters, particularly dopamine and serotonin transporters. It promotes the release of these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission. This mechanism is similar to that of other stimulant drugs, resulting in psychoactive effects such as euphoria, increased energy, and heightened alertness .
Similar Compounds:
Mephedrone (4-methylmethcathinone): The parent compound of nor-Mephedrone, known for its potent stimulant effects.
4-Methylcathinone: Another cathinone derivative with similar psychoactive properties.
Methcathinone: A stimulant drug with a similar mechanism of action but different chemical structure.
Uniqueness of Nor-Mephedrone: Nor-Mephedrone is unique due to its specific metabolic pathway and its role as a metabolite of mephedrone. It has distinct pharmacokinetic properties and a different profile of effects compared to its parent compound and other similar cathinones .
Safety and Hazards
As a synthetic cathinone, 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride poses potential health risks. It is related to cathinone and methcathinone, which are known to have stimulant effects . The specific safety and hazard information for this compound is not detailed in the available resources.
将来の方向性
The continuous emergence of new synthetic cathinones, including 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, poses challenges for public health and law enforcement agencies . Future research should focus on further characterizing these compounds, understanding their effects, and developing strategies to manage their use .
生化学分析
Biochemical Properties
2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, leading to enhanced neurotransmission .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it influences cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce the release of dopamine, norepinephrine, and serotonin, leading to increased stimulation of postsynaptic receptors . This can result in heightened alertness, euphoria, and increased energy levels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoamine transporters. By binding to these transporters, the compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition enhances neurotransmission and stimulates the central nervous system . Additionally, this compound may also interact with other receptors and ion channels, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions, but its effects may diminish over extended periods due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce stimulant effects, such as increased locomotor activity and heightened alertness. At higher doses, it may cause adverse effects, including hyperthermia, cardiovascular complications, and neurotoxicity . Threshold effects have been observed, where the compound’s impact on behavior and physiology becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolic pathways include N-demethylation, hydroxylation, and conjugation reactions. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and overall effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its pharmacological activity. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system . It interacts with transporters and binding proteins, facilitating its uptake and distribution within different tissues. The localization and accumulation of this compound can impact its duration of action and overall effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and synaptic vesicles . Post-translational modifications and targeting signals may direct it to specific organelles, influencing its interactions with biomolecules and its overall pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nor-Mephedrone (hydrochloride) typically involves the reduction of mephedrone. The process begins with the precursor compound, mephedrone, which undergoes a series of chemical reactions to produce nor-Mephedrone. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of nor-Mephedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chemicals and equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: Nor-Mephedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles (amines, alcohols) under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or substituted amines/alcohols.
特性
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOSALCDVTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344437 | |
| Record name | 4-Methylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6941-17-9 | |
| Record name | 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC60487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





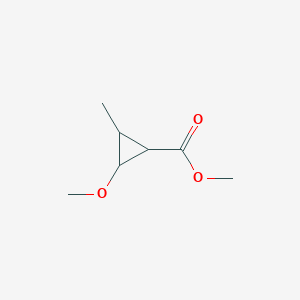

![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
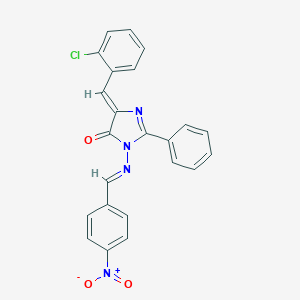
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

